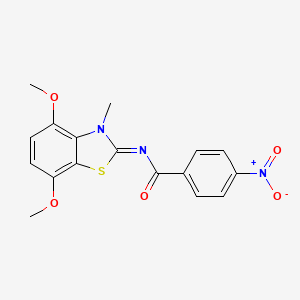

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

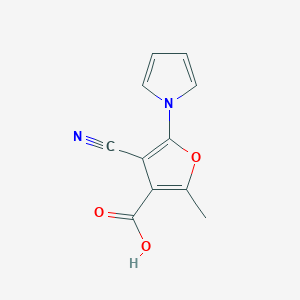

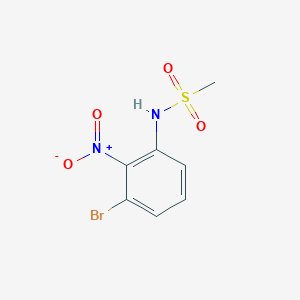

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide, also known as DMNB, is a fluorescent probe that is widely used in scientific research. It is a small molecule that has a benzothiazole ring and a nitrobenzamide group. DMNB can be synthesized in a laboratory using a simple method, and it has a variety of applications in biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Structure-Function Relationship in Anticancer Activity

Thiazolides, including derivatives of benzothiazol, have been studied for their anticancer properties, particularly in inducing apoptosis in colorectal tumor cells. Thiazolides interact with glutathione S-transferase of class Pi 1 (GSTP1) in colorectal tumor cells, where GSTP1 enzymatic activity is crucial for thiazolide-induced apoptosis. This suggests a potential application of such compounds in cancer treatment, although the specific compound was not directly studied, the mechanism provides insight into the structural importance of thiazolide derivatives in medical applications (Brockmann et al., 2014).

Development of Novel Heterocyclic Ring Systems

Research into the synthesis of quinazolino-1,3-benzothiazine derivatives involves the ring-closure reactions of specific benzamide derivatives, which could potentially include N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide. These compounds have been characterized for their structural properties using infrared and NMR spectra, indicating their importance in the development of new chemical entities with potential applications in drug development and synthetic chemistry (Szabo et al., 1992).

Electrochemical Analysis and Determinations

The electrochemical behaviors of benzoxazole and benzothiazole compounds have been investigated, highlighting their potential for quantitative determination using various voltammetry techniques. Such studies could inform the development of analytical methods for compounds with similar structures, aiding in the quality control and characterization of pharmaceuticals and materials (Zeybek et al., 2009).

Antitumor Agents and Hypoxic Cell Cytotoxicity

Research into the synthesis of hypoxia-selective cytotoxins, including the study of various nitrobenzamide derivatives, could have implications for the development of targeted cancer therapies. These compounds exhibit selective cytotoxicity under hypoxic conditions, which are characteristic of solid tumors, suggesting potential applications in the design of antitumor agents (Palmer et al., 1996).

Advanced Material Applications

The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups demonstrate the application of benzothiazole derivatives in the development of materials with improved thermal stability and mechanical properties. Such materials could find applications in aerospace, automotive, and electronics industries, where high-performance polymers are essential (Qi et al., 2009).

Eigenschaften

IUPAC Name |

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-19-14-12(24-2)8-9-13(25-3)15(14)26-17(19)18-16(21)10-4-6-11(7-5-10)20(22)23/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNJZZFPKJFCGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2773927.png)

![2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)-](/img/structure/B2773929.png)

![2-Chloro-N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2773931.png)

![3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2773939.png)

![1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2773942.png)